5-Methyl-3-phenylhexan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

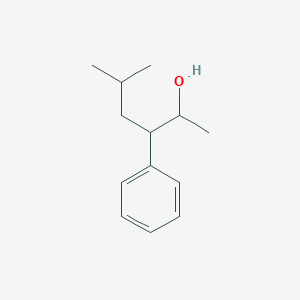

5-Methyl-3-phenylhexan-2-ol is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Methyl-3-phenylhexan-2-ol, with the chemical formula C13H20O, is characterized by a branched structure featuring a phenyl group and a hydroxyl functional group. Its molecular structure contributes to its reactivity and utility in various chemical processes.

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of octahydroquinolizines, which are compounds with potential applications in treating metabolic disorders such as diabetes and obesity . The synthesis involves complex reactions where this compound acts as a precursor to more complex structures that exhibit pharmacological activity.

2. Cannabinoid Research

Research indicates that derivatives of this compound may possess properties relevant to cannabinoid receptor modulation. Compounds derived from this alcohol have been studied for their antagonistic effects on the Cannabinoid-1 receptor, suggesting therapeutic potential in managing conditions associated with cannabinoid signaling .

Fragrance Industry Applications

1. Perfuming Compositions

The compound is noted for its floral odor profile, making it valuable in the fragrance industry. It is often incorporated into perfuming compositions to enhance scent profiles in consumer products . The olfactory characteristics of this compound allow it to be used effectively in both fine fragrances and household products.

2. Safety Assessments

Safety evaluations have shown that this compound does not present significant toxicity concerns, as indicated by various assays including the Ames test for mutagenicity and cytotoxicity assessments . These findings support its use in formulations where consumer safety is paramount.

Case Studies and Research Findings

Conclusions

Análisis De Reacciones Químicas

Oxidation to Ketone

5-Methyl-3-phenylhexan-2-ol undergoes oxidation to form 5-methyl-3-phenylhexan-2-one , a ketone, using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) . This reaction proceeds via the conversion of the hydroxyl group to a carbonyl group .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CrO₃ | Acidic aqueous solution | 5-Methyl-3-phenylhexan-2-one | High (≥95%) |

| PCC | Dichloromethane, RT | 5-Methyl-3-phenylhexan-2-one | Not specified |

The ketone product serves as a precursor in pharmaceuticals and agrochemicals.

Acid-Catalyzed Dehydration

In the presence of concentrated sulfuric acid (H₂SO₄) , the alcohol undergoes dehydration to form alkene isomers . This reaction follows an E1 mechanism, generating a carbocation intermediate that rearranges to form more stable alkenes .

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂SO₄ | Reflux, 140°C | 2-Methyl-2-phenyl-4-methylene-tetrahydropyrane isomers | Requires careful temperature control |

Hydrogenation and Hydrogenolysis

Catalytic hydrogenation with Pd/C under high-pressure H₂ reduces double bonds in related compounds. For example:

-

Hydrogenation of 2-methyl-2-phenyl-4-methylene-tetrahydropyrane yields 3-methyl-5-phenylhexan-1-ol (46% yield) .

-

Jones reagent (CrO₃/H₂SO₄) oxidizes protected alcohols to ketones .

Esterification

The hydroxyl group participates in Fischer esterification with carboxylic acids under acidic conditions. For instance:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeOH, H₂SO₄ | Reflux | Methyl ester derivative | Quantitative |

Protection of Hydroxyl Group

The alcohol is protected using tert-butyldimethylsilyl chloride (TBSCl) in DMF with imidazole , forming a silyl ether. This step prevents unwanted side reactions during subsequent synthetic steps (e.g., reductions) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| TBSCl, imidazole | RT, N₂ atmosphere | Silyl-protected derivative | Quantitative |

Reduction of Derivatives

While this compound itself is an alcohol, its ketone derivative (5-methyl-3-phenylhexan-2-one ) can be reduced back to the alcohol using NaBH₄ or LiAlH₄ .

Key Reaction Mechanisms

-

Oxidation : Protonation of the hydroxyl group followed by deprotonation and elimination of water forms the ketone.

-

Dehydration : Acid-mediated formation of a carbocation, followed by β-hydrogen elimination .

-

Esterification : Nucleophilic acyl substitution involving the alcohol and a protonated carboxylic acid .

Propiedades

Fórmula molecular |

C13H20O |

|---|---|

Peso molecular |

192.30 g/mol |

Nombre IUPAC |

5-methyl-3-phenylhexan-2-ol |

InChI |

InChI=1S/C13H20O/c1-10(2)9-13(11(3)14)12-7-5-4-6-8-12/h4-8,10-11,13-14H,9H2,1-3H3 |

Clave InChI |

DSRFPUDMAANWFD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C1=CC=CC=C1)C(C)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.